molecular formula C15H16FNO2 B5731021 N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline

N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline

Cat. No.: B5731021
M. Wt: 261.29 g/mol
InChI Key: FVUZEXFUPLBJLN-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline: is an organic compound with the molecular formula C15H16FNO2. This compound features a fluorine atom attached to an aniline ring, which is further substituted with a 3,5-dimethoxyphenylmethyl group. The presence of both fluorine and methoxy groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzyl chloride and 2-fluoroaniline.

    Nucleophilic Substitution Reaction: The 3,5-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 2-fluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated anilines with biological molecules. Its methoxy groups can also be modified to create derivatives with potential biological activity.

Medicine: The compound’s structure makes it a candidate for drug development. Fluorinated anilines are known for their potential pharmacological properties, and this compound may be explored for its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom can enhance the compound’s binding affinity to its targets, while the methoxy groups can influence its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-2-fluoroaniline
  • N-[(3,5-dimethoxyphenyl)methyl]-4-fluoroaniline
  • N-[(3,5-dimethoxyphenyl)methyl]-2-chloroaniline

Comparison:

  • N-[(3,4-dimethoxyphenyl)methyl]-2-fluoroaniline: This compound has a similar structure but with the methoxy groups positioned differently on the phenyl ring. This positional change can affect its chemical reactivity and biological activity.
  • N-[(3,5-dimethoxyphenyl)methyl]-4-fluoroaniline: In this compound, the fluorine atom is positioned differently on the aniline ring. This change can influence the compound’s electronic properties and interactions with molecular targets.
  • N-[(3,5-dimethoxyphenyl)methyl]-2-chloroaniline: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the compound’s reactivity and potential applications.

N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-12-7-11(8-13(9-12)19-2)10-17-15-6-4-3-5-14(15)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUZEXFUPLBJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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